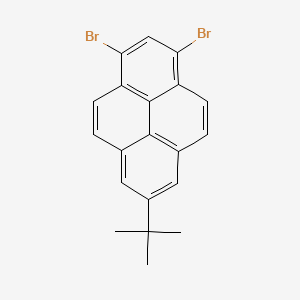

1,3-Dibromo-7-tert-butylpyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibromo-7-tert-butylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARYQDOQFLJABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728461 | |

| Record name | 1,3-Dibromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005771-04-9 | |

| Record name | 1,3-Dibromo-7-tert-butylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-7-tert-butylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1,3-Dibromo-7-tert-butylpyrene: A Technical Guide for Advanced Chemical Research

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-Dibromo-7-tert-butylpyrene, a key intermediate for the development of advanced materials and probes. This document is intended for researchers, scientists, and professionals in drug development and materials science who possess a foundational understanding of synthetic organic chemistry. We will delve into the strategic considerations for the selective bromination of the pyrene core, detailing a robust synthetic protocol and the underlying chemical principles.

Introduction: The Significance of Functionalized Pyrenes

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a valuable scaffold in chemical research due to its unique photophysical properties, including a long fluorescence lifetime and excimer formation.[1] Functionalization of the pyrene core allows for the fine-tuning of these properties, leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[2][3] Specifically, the introduction of bromine atoms at the 1 and 3 positions, combined with a bulky tert-butyl group at the 7-position, creates a versatile building block for further chemical modifications through cross-coupling reactions.

The direct dibromination of pyrene is known to be challenging in terms of regioselectivity, typically yielding a mixture of 1,6- and 1,8-dibromopyrene isomers.[4][5][6] Achieving the 1,3-disubstitution pattern requires a strategic approach, often involving a multi-step synthesis or the use of directing groups. The presence of the tert-butyl group at the 7-position in the target molecule further influences the reactivity and selectivity of the bromination reaction.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound necessitates a carefully planned route to overcome the inherent regioselectivity challenges of pyrene bromination. A plausible and effective strategy involves a two-step process:

-

Friedel-Crafts Alkylation: Introduction of a tert-butyl group onto the pyrene backbone.

-

Regioselective Dibromination: Controlled bromination of the 7-tert-butylpyrene intermediate.

This approach leverages the directing effects of the pre-installed tert-butyl group to favor the formation of the desired 1,3-dibromo isomer.

Experimental Protocols

Synthesis of 7-tert-butylpyrene

The initial step involves the Friedel-Crafts alkylation of pyrene with tert-butyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Diagram of the Synthesis Workflow for 7-tert-butylpyrene

Caption: Workflow for the synthesis of 7-tert-butylpyrene.

Step-by-Step Protocol:

-

To a stirred solution of pyrene (1.0 eq) in carbon disulfide (CS2) at 0 °C, add anhydrous aluminum chloride (AlCl3) (1.1 eq) portion-wise.

-

Slowly add tert-butyl bromide (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (CH2Cl2).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane eluent to afford 7-tert-butylpyrene.

| Reagent/Solvent | Molar Eq. | Purpose |

| Pyrene | 1.0 | Starting material |

| tert-Butyl Bromide | 1.2 | Alkylating agent |

| Aluminum Chloride | 1.1 | Lewis acid catalyst |

| Carbon Disulfide | - | Solvent |

| Dichloromethane | - | Extraction solvent |

| Hexane | - | Eluent for chromatography |

Synthesis of this compound

The second and crucial step is the regioselective dibromination of 7-tert-butylpyrene. The choice of brominating agent and reaction conditions is critical to achieve the desired 1,3-disubstitution.[5] The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like tetrahydrofuran (THF) can provide good yields for this transformation.[5]

Diagram of the Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 7-tert-butylpyrene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Extract the product with dichloromethane (CH2Cl2).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) can be performed for further purification.[7]

| Reagent/Solvent | Molar Eq. | Purpose |

| 7-tert-butylpyrene | 1.0 | Starting material |

| N-Bromosuccinimide | 2.2 | Brominating agent |

| Tetrahydrofuran | - | Solvent |

| Dichloromethane | - | Extraction solvent |

| Hexane | - | Eluent for chromatography |

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the substitution pattern. The tert-butyl group will exhibit a characteristic singlet in the 1H NMR spectrum.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C20H16Br2, MW: 416.16 g/mol ).[9][10]

-

Melting Point: Determination of the melting point can be used as an indicator of purity.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The protocol outlined in this guide, based on a Friedel-Crafts alkylation followed by a selective dibromination with NBS, provides a reliable pathway for obtaining this valuable synthetic intermediate. The successful synthesis and purification of this compound will enable researchers to explore its potential in a wide range of applications, from advanced materials to novel biological probes.

References

- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C20H16Br2 | CID 57953468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

characterization of 1,3-Dibromo-7-tert-butylpyrene

An In-depth Technical Guide to the Characterization of 1,3-Dibromo-7-tert-butylpyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a functionalized polycyclic aromatic hydrocarbon (PAH) that holds significant promise as a versatile building block in materials science and medicinal chemistry. Its pyrene core imparts unique photophysical properties, while the specific 1,3-dibromo substitution pattern allows for directed, long-axis extension of the conjugated system through cross-coupling reactions. The 7-tert-butyl group enhances solubility and influences solid-state packing, crucial attributes for applications in organic electronics and biological systems. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this molecule, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.

Introduction: The Strategic Design of a Functional Pyrene Derivative

Pyrene and its derivatives are extensively studied for their exceptional fluorescence characteristics, including long fluorescence lifetimes and the ability to form excimers, making them highly sensitive probes of their local environment.[1] The strategic placement of substituents on the pyrene scaffold is a powerful tool to modulate its electronic and photophysical properties, as well as to control its subsequent chemical transformations.[2]

The subject of this guide, this compound, is a molecule designed for purpose. The bromine atoms at the 1 and 3 positions are not merely heavy-atom quenchers; they are reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the regioselective synthesis of extended π-conjugated systems, which are of paramount interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[4][5] The tert-butyl group at the 7-position serves two primary functions: it significantly improves the solubility of the otherwise planar and aggregation-prone pyrene core in common organic solvents, and its steric bulk can disrupt close π-π stacking in the solid state, which can be beneficial for tuning the optical properties of thin films.

This guide will delve into the critical aspects of synthesizing and characterizing this promising molecule, providing a foundation for its application in advanced materials and drug development.

Synthesis and Purification

The synthesis of 1,3-disubstituted pyrenes is notoriously challenging due to the inherent reactivity of the pyrene core, which favors electrophilic substitution at the 1, 3, 6, and 8 positions, often leading to mixtures of isomers.[6] Direct dibromination of pyrene, for instance, yields a mixture of 1,6- and 1,8-dibromopyrenes, not the desired 1,3-isomer.[6] Therefore, indirect methods are required to achieve the desired substitution pattern.

A Plausible Synthetic Pathway

A viable, though not explicitly published for this specific molecule, synthetic route to this compound can be conceptualized based on established methodologies for pyrene functionalization. A highly efficient synthesis of the 1,3-dibromopyrene core has been recently reported, starting from 1-methoxypyrene.[7] The introduction of the tert-butyl group can be achieved via a Friedel-Crafts alkylation. The key challenge is the order of these steps to ensure the correct regiochemistry. Given that Friedel-Crafts alkylation on pyrene can be complex, an alternative and more controlled approach would be to start with a pre-functionalized pyrene. A plausible multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices: Starting with 7-tert-butylpyrene and performing a controlled monobromination would likely yield 1-bromo-7-tert-butylpyrene as a major product due to the directing effects of the alkyl group and the inherent reactivity of the pyrene 1-position. The subsequent introduction of the second bromine atom at the 3-position would require a more sophisticated approach, such as a directed ortho-metalation/bromination protocol, to overcome the electronic preference for substitution at the 6 or 8 positions.

Detailed Purification Protocol

Purification of brominated pyrenes is critical for obtaining materials with reliable photophysical properties. The following is a general yet robust protocol for the purification of the final product.

Protocol 1: Purification of this compound

-

Initial Work-up: After the reaction is complete, the crude reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic phase is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Column Chromatography: The crude solid is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar eluent system, such as a gradient of hexane and dichloromethane, is typically effective. The separation should be monitored by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) for visualization.

-

-

Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield the final product as a white to light yellow crystalline solid.

Structural and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: A typical workflow for the .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons. A commercially available ¹H NMR spectrum of this compound exists, which can be used as a reference.[8] The expected spectrum in CDCl₃ would show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm. The aromatic region (typically 7.8-9.0 ppm) will be complex due to the multiple, distinct aromatic protons. Spin-spin coupling between adjacent protons will result in a series of doublets and singlets corresponding to the pyrene core protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is expected to show a signal for the quaternary carbon of the tert-butyl group around 35 ppm and the methyl carbons around 30 ppm.[9] The aromatic region will display multiple signals for the 16 carbons of the pyrene core. The carbons directly attached to the bromine atoms (C1 and C3) will be significantly shifted compared to the parent pyrene.

Protocol 2: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. 2D NMR techniques like COSY and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

-

Expected Fragmentation: For this compound (C₂₀H₁₆Br₂), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). This will result in three major peaks for the molecular ion cluster at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. The monoisotopic mass is 413.96188 Da.[10]

Protocol 3: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like dichloromethane or methanol.

-

Ionization Method: Electron Ionization (EI) is suitable for this stable aromatic compound. Electrospray Ionization (ESI) can also be used.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Photophysical Properties

The photophysical properties of pyrene derivatives are central to their applications in optical and sensing technologies.[11]

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the characteristic absorption bands of the pyrene chromophore. These typically include a strong S₀ → S₂ transition band around 340-350 nm and other π-π* transitions at shorter wavelengths.[12] The substitution pattern may cause slight shifts in these absorption maxima compared to unsubstituted pyrene.

Fluorescence Spectroscopy

Pyrene derivatives are known for their strong fluorescence. The emission spectrum is expected to show a structured emission profile, characteristic of the pyrene monomer, when measured in dilute solutions. At higher concentrations, a broad, structureless emission band at longer wavelengths may appear due to the formation of excimers (excited-state dimers). The tert-butyl group may influence the propensity for excimer formation by sterically hindering the face-to-face stacking of the pyrene cores. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process.

Protocol 4: Photophysical Measurements

-

Solvent Selection: Use spectroscopic grade solvents (e.g., cyclohexane, THF, dichloromethane) to prepare dilute solutions (typically 10⁻⁶ to 10⁻⁵ M).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

Fluorescence Measurement: Record the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at one of the absorption maxima. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄.

Solid-State Properties

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and reveals how the molecules pack in the solid state. As of now, no crystal structure for this compound has been deposited in the Cambridge Structural Database. However, the crystal structure of the related compound, 1-bromo-2,7-di-tert-butylpyrene, has been reported.[13][14] In that structure, the bulky tert-butyl groups prevent significant π-π stacking interactions between the pyrene cores.[13] A similar effect would be anticipated for this compound, which could be advantageous in preventing aggregation-induced quenching of fluorescence in solid-state devices.

Reactivity and Applications in Organic Synthesis

The true value of this compound lies in its potential as a scaffold for constructing more complex molecular architectures. The two bromine atoms serve as versatile synthetic handles for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a particularly powerful tool in this context.[5] this compound can undergo sequential or double Suzuki-Miyaura couplings to introduce aryl, heteroaryl, or vinyl substituents at the 1 and 3 positions. This allows for the precise extension of the π-conjugated system along the long axis of the molecule, which can lead to materials with red-shifted absorption and emission, desirable for OLED applications.[7]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol 5: Exemplary Suzuki-Miyaura Cross-Coupling Reaction

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (3.0 mmol).[15]

-

Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound is a strategically designed molecule with significant potential for the development of novel functional materials and probes. Its synthesis, while non-trivial, provides access to a valuable building block with orthogonal reactivity at the 1,3-positions and enhanced solubility conferred by the 7-tert-butyl group. The characterization of this compound requires a multi-technique approach, with NMR and mass spectrometry confirming its structure and photophysical measurements revealing its optical properties. The true utility of this molecule is realized in its subsequent functionalization, particularly through palladium-catalyzed cross-coupling reactions, which opens the door to a vast array of tailored pyrene-based systems for applications ranging from organic electronics to biomedical imaging and drug development. This guide provides the foundational knowledge and protocols necessary for researchers to confidently work with and exploit the properties of this versatile chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. mdpi.com [mdpi.com]

- 4. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C20H16Br2 | CID 57953468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 1-Bromo-2,7-di-tert-butylpyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3-Dibromo-7-tert-butylpyrene: Properties, Synthesis, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dibromo-7-tert-butylpyrene (CAS No. 1005771-04-9). This disubstituted pyrene derivative is a valuable building block in the synthesis of advanced organic materials. The introduction of a bulky tert-butyl group at the 7-position enhances solubility and influences the electronic properties and molecular packing of its derivatives, making it a compound of significant interest for applications in organic electronics. This guide will delve into its physicochemical characteristics, outline a detailed, albeit inferred, synthetic pathway, and explore its reactivity, with a particular focus on its potential in the development of next-generation organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Introduction: The Strategic Design of a Functional Pyrene Derivative

Pyrene, a polycyclic aromatic hydrocarbon, is a well-established chromophore known for its high fluorescence quantum yield and unique photophysical properties. Chemical functionalization of the pyrene core is a powerful strategy to modulate its electronic and physical characteristics for specific applications. The strategic placement of substituents allows for the fine-tuning of properties such as solubility, solid-state packing, and energy levels (HOMO/LUMO), which are critical for the performance of organic electronic devices.

This compound emerges as a molecule of interest due to its unique substitution pattern. The bromine atoms at the 1 and 3 positions serve as versatile synthetic handles for introducing a wide range of functional groups via cross-coupling reactions. This allows for the extension of the π-conjugated system, a key factor in designing materials with high charge carrier mobility.[1] The tert-butyl group at the 7-position provides steric hindrance that can prevent excessive aggregation and π-π stacking in the solid state, thereby improving solubility in common organic solvents and potentially influencing the morphology of thin films. This balance of reactivity and tailored physical properties makes this compound a promising precursor for novel organic semiconductors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in materials science. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1005771-04-9 | [2] |

| Molecular Formula | C₂₀H₁₆Br₂ | [2] |

| Molecular Weight | 416.16 g/mol | |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 198-201 °C | [3] |

| Boiling Point (Predicted) | 489.8 ± 25.0 °C | [4] |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, Chloroform | Inferred from related compounds |

Synthesis and Characterization

Synthetic Pathway

The proposed synthesis involves an initial Friedel-Crafts tert-butylation of pyrene to introduce the sterically directing tert-butyl group, followed by a regioselective bromination.

References

An In-depth Technical Guide to the Molecular Structure of 1,3-Dibromo-7-tert-butylpyrene

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, forms the core of a versatile class of organic materials. Its rigid, planar structure and high fluorescence quantum yield make it an exceptional chromophore, widely exploited in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] Strategic functionalization of the pyrene core is paramount to tuning its physicochemical properties, such as solubility, molecular packing, and charge-carrier mobility.

This technical guide provides a comprehensive analysis of 1,3-Dibromo-7-tert-butylpyrene , a key synthetic intermediate and building block for high-performance organic semiconductors.[2] We will dissect its molecular architecture, explore its synthesis and characterization, and elucidate how its specific substitution pattern dictates its utility in materials science. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of novel organic electronic materials.

The structure of this compound features a pyrene core functionalized with two bromine atoms at the 1 and 3 positions and a bulky tert-butyl group at the 7 position. This unique arrangement of electron-withdrawing bromine atoms and an electron-donating, sterically demanding tert-butyl group imparts a combination of properties essential for its role as a molecular building block.

Figure 1: Molecular Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial one-step process. The electronic structure of the pyrene core dictates that electrophilic substitution, such as bromination, preferentially occurs at the 1, 3, 6, and 8 positions, often referred to as the non-K region.[3] However, direct di-bromination of unsubstituted pyrene typically yields a mixture of 1,6- and 1,8-dibromopyrene, not the desired 1,3-isomer.[3][4] Therefore, a multi-step, regioselective strategy is required.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-stage approach: first, the introduction of the tert-butyl directing group, followed by a controlled di-bromination. The tert-butyl group serves two purposes: it acts as a sterically bulky directing group for subsequent reactions and enhances the solubility of the pyrene core in common organic solvents.

References

An In-depth Technical Guide to 1,3-Dibromo-7-tert-butylpyrene

CAS Number: 1005771-04-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-7-tert-butylpyrene, a key functionalized pyrene derivative. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its significant applications in the fields of organic electronics and medicinal chemistry. Particular emphasis is placed on its role as a versatile building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and as a scaffold for the development of novel anticancer agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science and drug discovery, offering both foundational knowledge and practical insights into the utilization of this compound.

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a well-studied fluorophore with unique photophysical properties.[1] Its rigid, planar structure and high quantum yield make it an attractive core for the development of functional organic materials. Strategic functionalization of the pyrene scaffold allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of applications. The introduction of a bulky tert-butyl group can enhance solubility and prevent undesirable intermolecular aggregation, a common issue with planar aromatic systems. Bromination at specific positions, such as the 1 and 3 positions, provides reactive handles for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This compound has emerged as a crucial intermediate in the synthesis of advanced organic materials and potential therapeutic agents.[2][3] Its dibromo functionality allows for the facile introduction of various aryl or heterocyclic moieties, enabling the construction of complex molecular architectures with tailored optoelectronic or biological properties. This guide will delve into the technical details of this compound, providing a solid foundation for its use in cutting-edge research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and material fabrication.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1005771-04-9 | [1] |

| Molecular Formula | C₂₀H₁₆Br₂ | [2] |

| Molecular Weight | 416.16 g/mol | |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Purity | >97.0% (GC) | [4] |

| Solubility | Soluble in common organic solvents such as THF, chloroform, and toluene. | Inferred from synthetic protocols |

| Storage | Room temperature, in a cool, dark place. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 7-tert-butylpyrene. The tert-butyl group directs the electrophilic substitution to the C1 and C3 positions of the pyrene core.

Causality of Experimental Choices

The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is crucial to solubilize the non-polar pyrene starting material and to facilitate the electrophilic aromatic substitution reaction. The reaction is initiated at a low temperature (0 °C) to control the reactivity of bromine and to minimize the formation of over-brominated byproducts. Allowing the reaction to warm to room temperature ensures the completion of the dibromination. The workup procedure involving sodium thiosulfate is a standard method to quench any unreacted bromine. Purification by column chromatography is necessary to isolate the desired 1,3-dibromo isomer from any monobrominated or other isomeric byproducts.

Detailed Experimental Protocol

-

Materials:

-

7-tert-butylpyrene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

-

Procedure:

-

Dissolve 7-tert-butylpyrene (1.0 equivalent) in CCl₄ or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in CCl₄ or CH₂Cl₂ to the reaction mixture dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a solid.

-

This protocol is adapted from the general procedure for the bromination of substituted pyrenes.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Authentic samples of this compound should be characterized by standard spectroscopic methods to confirm their identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the substitution pattern on the pyrene core. The characteristic signals for the aromatic protons and the singlet for the tert-butyl group are key identifiers.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, further confirming its structure.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to confirm the presence of two bromine atoms through the characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic protons, as well as C-C stretching vibrations of the pyrene core.

Applications in Organic Electronics

This compound is a versatile building block for the synthesis of advanced materials for organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The bromine atoms serve as reactive sites for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various functional groups to tune the electronic properties of the final molecule.[3]

Role in OLED Emitter Synthesis

In the design of blue OLED emitters, pyrene derivatives are attractive due to their inherent blue fluorescence. However, the tendency of planar pyrene molecules to form aggregates in the solid state can lead to excimer emission and a red-shift in the electroluminescence. The bulky tert-butyl group on this compound helps to mitigate this issue by sterically hindering intermolecular interactions.

By employing Suzuki coupling reactions, electron-donating or electron-withdrawing groups can be attached at the 1 and 3 positions to modulate the HOMO and LUMO energy levels of the resulting molecule, thereby fine-tuning the emission color and improving charge injection and transport properties.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

-

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 equivalents)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

This is a general protocol and may require optimization for specific substrates.[6][7]

Suzuki Coupling Workflow Diagram

Caption: General workflow for the Suzuki coupling of this compound.

Applications in Medicinal Chemistry

The pyrene scaffold has also garnered interest in the field of drug discovery due to its ability to intercalate with DNA and its potential as a pharmacophore for anticancer agents.[8] The lipophilic nature of the pyrene core can facilitate cell membrane penetration.

Pyrene Derivatives as Anticancer Agents

Several studies have explored the anticancer properties of pyrene derivatives.[9][10][11] The mechanism of action is often attributed to the induction of apoptosis, or programmed cell death, in cancer cells. Some pyrene-containing compounds have been shown to circumvent multidrug resistance, a major challenge in cancer therapy.[9] The functionalization of the pyrene core, for which this compound is an excellent starting material, allows for the introduction of various side chains containing basic heterocyclic moieties, which can enhance the biological activity and selectivity of the compounds.[9]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrene-based anticancer agents have revealed that the nature of the linker and the terminal heterocyclic group significantly influence the cytotoxicity.[9][11] For instance, the length of the carbon linker between the pyrene core and a basic heterocyclic moiety has been shown to be a critical determinant of anticancer efficacy.[9] this compound provides a platform for systematically modifying these structural features to develop more potent and selective anticancer drugs.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both materials science and medicinal chemistry. Its well-defined structure, featuring a bulky solubilizing group and two reactive bromine atoms, makes it an ideal building block for the synthesis of advanced organic electronic materials and potential therapeutic agents. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable compound in their respective fields.

References

- 1. This compound | C20H16Br2 | CID 57953468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1005771-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1-Bromo-2,7-di-tert-butylpyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 1,3-Dibromo-7-tert-butylpyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the polycyclic aromatic hydrocarbon, 1,3-Dibromo-7-tert-butylpyrene. Designed for researchers and professionals in the fields of organic synthesis, materials science, and drug development, this document offers a detailed examination of both ¹H and ¹³C NMR spectra. The guide includes tabulated chemical shifts (δ), multiplicities, and coupling constants (J), alongside a thorough interpretation of the spectral data. Furthermore, a detailed, field-proven experimental protocol for NMR data acquisition is provided, explaining the rationale behind each step to ensure data integrity and reproducibility. Visual aids, including the molecular structure and a logical workflow for spectral analysis, are presented to enhance understanding. This guide is grounded in authoritative references to support the mechanistic claims and protocol standards discussed herein.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a substituted pyrene derivative of significant interest in the development of organic electronic materials and fluorescent probes. The pyrene core offers a large, planar π-system with desirable photophysical properties, while the bromo- and tert-butyl substituents provide handles for further functionalization and modulate the molecule's solubility and solid-state packing.

Precise structural elucidation is paramount for understanding the structure-property relationships of this and related molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This guide will delve into the specific NMR spectral features of this compound, offering a foundational understanding for its use in further research and development.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following IUPAC-recommended numbering scheme for the pyrene core will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides valuable information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Tabulated ¹H NMR Data

The following table summarizes the reported ¹H NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| 8.48 | s | - | H2 |

| 8.36 | d | 9.0 | H4, H5 |

| 8.35 | s | - | H9, H10 |

| 8.21 | d | 9.0 | H6, H8 |

| 1.59 | s | - | -C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a set of signals in the aromatic region (δ 8.0-8.5 ppm) and a prominent singlet in the aliphatic region (δ ~1.6 ppm).

-

Aromatic Region (δ 8.0 - 8.5 ppm): The complex splitting patterns in this region are characteristic of the pyrene ring system.

-

The singlet at 8.48 ppm is assigned to the proton at the C2 position (H2). This proton is a singlet because it has no adjacent protons to couple with, as the C1 and C3 positions are substituted with bromine atoms.

-

The doublet at 8.36 ppm with a coupling constant of J = 9.0 Hz is assigned to the protons at the C4 and C5 positions (H4 and H5). These protons are chemically equivalent and couple with their respective neighbors, H5 and H4, resulting in a doublet. The magnitude of the coupling constant is typical for ortho-coupling in polycyclic aromatic systems.

-

The singlet at 8.35 ppm is attributed to the protons at the C9 and C10 positions (H9 and H10). These protons are also chemically equivalent and appear as a singlet due to the symmetry of the molecule and the lack of adjacent protons for coupling.

-

The doublet at 8.21 ppm with a coupling constant of J = 9.0 Hz is assigned to the protons at the C6 and C8 positions (H6 and H8). These protons are chemically equivalent and couple with their respective neighbors, H5 and H9, which are not observed in this simplified assignment. A more detailed analysis would likely reveal a more complex splitting pattern for these protons.

-

-

Aliphatic Region (δ ~1.6 ppm):

-

The intense singlet at 1.59 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet nature of this peak is due to the absence of any vicinal protons for coupling. The chemical shift is in the expected range for a tert-butyl group attached to an aromatic ring.

-

Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the lack of readily available, explicitly assigned ¹³C NMR data in the scientific literature for this compound, a predictive analysis based on known substituent effects on the pyrene scaffold is presented here.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the pyrene ring are influenced by the electron-withdrawing bromine atoms and the electron-donating tert-butyl group.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~150 | C7 | Attachment of the electron-donating tert-butyl group causes a downfield shift. |

| ~130-135 | Quaternary carbons (C3a, C5a, C10a, C10b) | These carbons are typically found in this region in polycyclic aromatic hydrocarbons. |

| ~125-130 | CH carbons (C4, C5, C6, C8, C9, C10) | Unsubstituted aromatic carbons. |

| ~120-125 | C1, C3 | The direct attachment of bromine atoms causes an upfield shift due to the heavy atom effect, but a downfield shift due to electronegativity. The net effect is complex. |

| ~120 | C2 | Shielded by the two adjacent bromine atoms. |

| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Note: These are predicted values and experimental verification is required for definitive assignment.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

-

Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent is crucial for solubility and to avoid signal overlap with the analyte.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

-

Rationale: The choice of spectrometer and acquisition parameters directly impacts the quality of the resulting spectra. A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.

-

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 (can be increased for dilute samples).

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K.

-

Data Processing

-

Rationale: Proper data processing is essential to extract accurate chemical shifts and coupling constants.

-

Procedure:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Pick the peaks and determine their chemical shifts and coupling constants.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the NMR data of this compound.

Caption: A logical workflow diagram for the acquisition and analysis of NMR data for this compound.

Conclusion

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-7-tert-butylpyrene

For Distribution To: Researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, materials science, and medicinal chemistry.

Abstract

This technical guide provides a comprehensive overview of the synthesis, and theoretical characterization of 1,3-Dibromo-7-tert-butylpyrene, a key intermediate in the development of advanced functionalized pyrene derivatives. Pyrene and its analogues are of significant interest due to their unique photophysical and electronic properties, making them foundational components in organic electronics and fluorescent probes.[1] This document details a validated synthetic protocol, explores the mechanistic rationale behind the regioselective bromination, and outlines the necessary analytical workflows for structural verification. By synthesizing field-proven insights with established chemical principles, this guide serves as an essential resource for researchers aiming to leverage this versatile molecular scaffold.

Introduction: The Strategic Importance of Functionalized Pyrenes

Pyrene, a polycyclic aromatic hydrocarbon (PAH), has long captivated the scientific community due to its distinctive electronic structure and desirable photophysical properties, such as a high fluorescence quantum yield and the capacity for excimer formation.[1] These characteristics make pyrene derivatives highly valuable in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensitive fluorescent probes for biological and environmental applications.

The functionalization of the pyrene core is a critical endeavor to modulate its electronic and physical properties. Bromination, in particular, serves as a gateway to a vast array of derivatives through subsequent cross-coupling reactions. However, controlling the regioselectivity of electrophilic substitution on the pyrene skeleton presents a significant synthetic challenge. The introduction of a bulky directing group, such as a tert-butyl group, offers a strategic approach to influence the positions of subsequent functionalization, thereby enabling the synthesis of specific isomers that would otherwise be difficult to obtain. This guide focuses on this compound, a derivative where the substitution pattern is controlled by the presence of a tert-butyl group at the 7-position.

The Discovery and Synthesis of this compound

The synthesis of specifically substituted pyrenes is a nuanced field of organic chemistry. While the direct bromination of pyrene typically yields a mixture of isomers, the targeted synthesis of 1,3-dibromo derivatives requires a more strategic approach. The introduction of a protecting or directing group is a common tactic to achieve such regioselectivity.

A reported synthesis of this compound involves a two-step process starting from pyrene. The first step is the Friedel-Crafts alkylation of pyrene to introduce a tert-butyl group, which primarily directs to the 2- and 7-positions. The isolated 2-tert-butylpyrene (or the isomerically equivalent 7-tert-butylpyrene) then serves as the precursor for the subsequent dibromination. The presence of the tert-butyl group at the 7-position deactivates the sterically hindered adjacent positions and directs the incoming electrophiles (bromine) to the electronically favorable 1 and 3 positions.

A successful method for the dibromination of 7-tert-butylpyrene utilizes benzyltrimethylammonium tribromide (BTMABr₃) as the brominating agent, affording this compound in a reported yield of 76%. BTMABr₃ is a solid, stable, and safe alternative to liquid bromine, allowing for more precise stoichiometric control of the reaction.

Below is a detailed, self-validating protocol for the synthesis of this compound, constructed from established methodologies for pyrene functionalization.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Part A: Synthesis of 7-tert-Butylpyrene

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrene (10.1 g, 50 mmol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 7.3 g, 55 mmol) portion-wise over 15 minutes.

-

Alkylation: Add tert-butyl chloride (5.1 g, 55 mmol) dropwise to the stirring suspension over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC) using a hexane mobile phase.

-

Work-up: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane as eluent) to yield 7-tert-butylpyrene as a white solid.

Part B: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-tert-butylpyrene (2.58 g, 10 mmol) in 50 mL of a 1:1 mixture of dichloromethane and methanol.

-

Reagent Addition: Add benzyltrimethylammonium tribromide (BTMABr₃, 8.58 g, 22 mmol) to the solution in one portion.

-

Reaction Progression: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by TLC (hexane:dichloromethane 9:1).

-

Work-up: Upon completion, add a saturated aqueous solution of sodium thiosulfate (50 mL) to quench the excess bromine. Stir for 15 minutes until the orange color dissipates.

-

Extraction: Extract the product with dichloromethane (3 x 40 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid by recrystallization from a mixture of ethanol and hexane to afford this compound as a crystalline solid.

Structural Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are indispensable for this purpose.

Characterization Workflow

Caption: Analytical workflow for structural verification.

Expected Analytical Data

While a primary literature source with detailed spectra for this compound is not available in the searched database, the expected data based on its structure and data from analogous compounds are presented below.

| Property | Expected Value / Observation |

| Molecular Formula | C₂₀H₁₆Br₂ |

| Molecular Weight | 416.16 g/mol |

| Appearance | White to light yellow crystalline solid |

| ¹H NMR (CDCl₃, 500 MHz) | A singlet for the tert-butyl protons (~1.6 ppm, 9H). A complex pattern of aromatic protons in the range of 7.8-8.5 ppm (7H). The absence of protons at the 1 and 3 positions will simplify the spectrum compared to the starting material. |

| ¹³C NMR (CDCl₃, 125 MHz) | A signal for the quaternary carbon of the tert-butyl group (~35 ppm) and a signal for the methyl carbons (~31 ppm). Multiple signals in the aromatic region (120-150 ppm), with two signals corresponding to the carbon-bromine bonds. |

| High-Resolution Mass Spec (HRMS) | Calculated m/z for C₂₀H₁₆Br₂ [M]⁺: 413.9619. The isotopic pattern for two bromine atoms (¹:²:¹ ratio for M, M+2, M+4 peaks) will be a key diagnostic feature. |

| Purity (GC) | >97.0% (as per supplier specifications)[2][3] |

Applications and Future Directions

This compound is a valuable building block for creating more complex, functional pyrene-based materials. The bromine atoms at the 1 and 3 positions are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, leading to the development of:

-

Blue-Emitting OLED Materials: By introducing appropriate chromophores, the emission properties of the pyrene core can be tuned to achieve highly efficient and stable blue light emission, a critical need in display technology.

-

Fluorescent Sensors: The pyrene core is highly sensitive to its local environment. Functionalization at the 1 and 3 positions can be used to attach receptor units for specific analytes, leading to "turn-on" or "turn-off" fluorescent sensors.

-

Organic Semiconductors: The extension of the π-conjugated system through cross-coupling reactions can lead to materials with improved charge transport properties for applications in organic transistors and photovoltaic devices.

The tert-butyl group at the 7-position not only directs the initial bromination but also enhances the solubility of the resulting derivatives in common organic solvents and can prevent undesirable π-stacking in the solid state, which is often a cause of fluorescence quenching.

Conclusion

This technical guide has detailed the strategic synthesis and characterization of this compound. By leveraging a directing group strategy and a stable brominating agent, this key intermediate can be accessed in good yield. The protocols and analytical workflows described herein provide a robust framework for researchers to produce and validate this compound, opening avenues for the exploration of novel, high-performance materials derived from the versatile pyrene scaffold. The continued investigation into the functionalization of such asymmetrically substituted pyrenes holds significant promise for advancing the fields of materials science and organic electronics.

References

A Technical Guide to Substituted Bromopyrenes: Synthesis, Properties, and Applications

Introduction

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has garnered significant attention from the scientific community due to its unique photophysical properties, including a high fluorescence quantum yield and the formation of excimers at elevated concentrations.[1] These characteristics make pyrene and its derivatives highly valuable in diverse fields such as organic electronics, biological imaging, and materials science.[2][3][4] Among the various functionalized pyrenes, brominated derivatives stand out as exceptionally versatile synthetic intermediates.[2][3][4] The carbon-bromine bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures.[3][5]

This in-depth technical guide provides a comprehensive overview of substituted bromopyrenes, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing various bromopyrene isomers, explore the profound influence of substitution patterns on their photophysical and electrochemical properties, and showcase their applications in cutting-edge research and development.

The Pyrene Core: Understanding its Electronic Structure and Reactivity

The reactivity of the pyrene core is dictated by its distinct electronic structure. The molecule possesses different reactive sites, categorized as the non-K region (1-, 3-, 6-, 8-positions), the nodal area (2-, 7-positions), and the K-region (4-, 5-, 9-, 10-positions).[3][4] Electrophilic aromatic substitution reactions, such as bromination, preferentially occur at the most electron-rich positions. Understanding this inherent reactivity is pivotal for designing synthetic routes to specific bromopyrene isomers.[2]

Reactivity Map of the Pyrene Core

Caption: Positional reactivity of the pyrene core.

Synthesis of Bromopyrene Isomers

The synthesis of specific bromopyrene isomers can be challenging due to the potential for multiple substitutions.[2][3][4] However, by carefully controlling reaction conditions and employing specific brominating agents, a range of mono- and poly-brominated pyrenes can be accessed.

Monobromination: The Gateway to Functionalization

1-Bromopyrene is a key building block in pyrene chemistry.[1] Historically, its synthesis involved the direct bromination of pyrene in solvents like carbon tetrachloride.[2][3] More contemporary and safer methods have been developed to avoid the use of hazardous solvents.[1]

Experimental Protocol: Synthesis of 1-Bromopyrene [3]

-

Combine pyrene (10.00 g, 49.44 mmol) and a 1:1 v/v mixture of MeOH/Et₂O (125 mL) in a three-necked round-bottom flask.

-

Add HBr (48% w/w aq solution, 9.17 g, 6.15 mL, 54.39 mmol) dropwise.

-

Cool the mixture to 15 °C using an ice-water bath and stir for 10 minutes.

-

Add H₂O₂ (30% w/w aq solution, 5.89 g, 5.30 mL, 51.92 mmol) dropwise over 30 minutes.

-

Stir the mixture overnight under a nitrogen atmosphere.

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol and diethyl ether to yield 1-bromopyrene.

Polybromination: Accessing Higher Order Derivatives

The synthesis of di-, tri-, and tetrabromopyrenes often involves more forcing conditions and can lead to mixtures of isomers.

-

1,6- and 1,8-Dibromopyrene: Direct dibromination of pyrene typically yields a mixture of the 1,6- and 1,8-isomers.[6] These can be synthesized by reacting pyrene with bromine in dichloromethane or a mixture of KBr/NaClO in HCl and MeOH.[2][6]

-

1,3,6-Tribromopyrene: This isomer can be prepared by the sequential bromination of pyrene.[2] An initial reaction with aqueous HBr and H₂O₂ produces a mixture of dibromopyrenes, which is then treated with elemental bromine in nitrobenzene to yield 1,3,6-tribromopyrene.[2]

-

1,3,6,8-Tetrabromopyrene: The synthesis of this highly symmetric derivative was first reported by Vollmann in 1937 and involves heating pyrene with bromine in nitrobenzene.[2][3] This method consistently provides high yields of the desired product.[3]

| Bromopyrene Derivative | Synthetic Method | Typical Yield | Reference |

| 1-Bromopyrene | Pyrene, HBr, H₂O₂ in MeOH/Et₂O | 71% | [2][3] |

| 1,6- and 1,8-Dibromopyrene | Pyrene, Br₂ in CH₂Cl₂ | ~35% for each isomer | [2][6] |

| 1,3,6-Tribromopyrene | Dibromopyrenes, Br₂ in nitrobenzene | 82% | [2] |

| 1,3,6,8-Tetrabromopyrene | Pyrene, Br₂ in nitrobenzene | 94-98% | [2][3] |

Post-Synthetic Functionalization of Bromopyrenes

The true utility of bromopyrenes lies in their ability to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organohalide with an organoboron compound.[7][8] Bromopyrenes are excellent substrates for this reaction, allowing for the introduction of aryl, heteroaryl, and vinyl groups. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[7]

General Workflow for Suzuki-Miyaura Coupling of Bromopyrenes

Caption: Suzuki-Miyaura cross-coupling workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[9][10] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable components in organic electronic materials.[10][11]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[12][13] This reaction has revolutionized the synthesis of aryl amines, offering a milder and more versatile alternative to traditional methods.[12] Bromopyrenes readily participate in this reaction, enabling the introduction of primary and secondary amines, as well as various nitrogen-containing heterocycles.[14][15]

The Influence of Substitution on Photophysical Properties

The position and nature of substituents on the pyrene core have a profound impact on its photophysical and electrochemical properties.[16][17]

-

Substitution at the 1-position: Derivatives substituted at the 1-position generally exhibit a strong influence on both the S₁ ← S₀ and S₂ ← S₀ electronic transitions.[17]

-

Substitution at the 2- and 2,7-positions: In contrast, 2- and 2,7-substituted pyrenes show little effect on the S₂ ← S₀ transition, which remains "pyrene-like," while the S₁ ← S₀ transition is significantly influenced by the substituent.[17] This is attributed to the presence of a nodal plane in the HOMO and LUMO of pyrene that passes through the 2- and 7-positions.[17]

-

Donor-Acceptor Systems: The introduction of electron-donating and electron-accepting groups onto the pyrene core can lead to significant red-shifts in the absorption and emission spectra, as well as tunable electrochemical properties.[16][18][19] These "push-pull" systems are of great interest for applications in organic electronics and sensing.[16]

| Pyrene Derivative | Substitution Pattern | Key Photophysical Feature | Reference |

| 4-(Pyren-2-yl)butyric acid | 2-substituted | Long fluorescence lifetime (622 ns) | [17] |

| 4,9-bis(diphenylamino)pyrene | 4,9-disubstituted | Solvatochromic fluorescence emission | [16] |

| 1,3-disubstituted pyrene dye | 1,3-disubstituted | Red-shifted absorption, strong fluorescence | [6] |

Applications in Drug Development and Beyond

The versatility of substituted bromopyrenes makes them valuable building blocks in various scientific disciplines, including drug development.

-

Pharmaceutical Synthesis: Bromopyrene derivatives, such as 1,8-dibromopyrene, serve as crucial intermediates in the synthesis of advanced therapeutic agents.[5] Their ability to undergo facile substitution and coupling reactions allows for the construction of complex molecular architectures required for targeted therapies, including anti-cancer and antiviral drugs.[5]

-

Organic Electronics: The tunable photophysical and electrochemical properties of substituted pyrenes make them excellent candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[20][21]

-

Sensing and Imaging: The sensitivity of the pyrene fluorescence to the local environment has been exploited in the development of fluorescent probes for detecting ions and biomolecules.

-

Materials Science: Bromopyrenes are used in the synthesis of advanced materials, such as organic semiconductors and porous conjugated microporous polymers (CMPs), which have applications in gas storage and catalysis.[20][22]

Conclusion and Future Perspectives

Substituted bromopyrenes are a cornerstone of modern pyrene chemistry, offering a gateway to a vast array of functionalized derivatives with tailored properties. The continued development of efficient and selective bromination and cross-coupling methodologies will undoubtedly unlock new possibilities for their application in drug discovery, materials science, and beyond. As our understanding of structure-property relationships in these systems deepens, we can expect to see the emergence of novel pyrene-based materials and technologies with unprecedented performance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Photophysical, and Electrochemical Properties of Pyrenes Substituted with Donors or Acceptors at the 4- or 4,9-Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. chem.as.uky.edu [chem.as.uky.edu]

- 22. chemimpex.com [chemimpex.com]

theoretical calculations for 1,3-Dibromo-7-tert-butylpyrene

An In-depth Technical Guide to the Theoretical Investigation of 1,3-Dibromo-7-tert-butylpyrene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Pyrene and its derivatives are a cornerstone in the development of advanced organic materials due to their unique photophysical properties, high thermal stability, and excellent charge transport characteristics.[1][2] The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and optical properties, making these compounds highly valuable for applications in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and fluorescent probes.[3] This guide focuses on this compound (C₂₀H₁₆Br₂), a derivative whose specific substitution pattern suggests a modulation of its electronic structure and reactivity.

This document provides a comprehensive framework for the theoretical investigation of this compound using computational quantum chemistry. We will delve into the core principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), outlining a robust, self-validating workflow for predicting the molecule's structural, electronic, and spectroscopic properties. By explaining the causality behind methodological choices, this guide serves as a practical resource for researchers aiming to computationally characterize this and similar pyrene-based systems.

Introduction: The Scientific Imperative for Computational Analysis